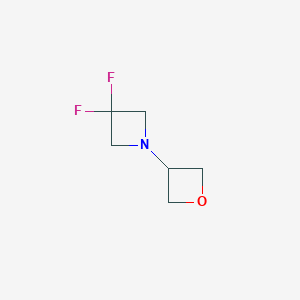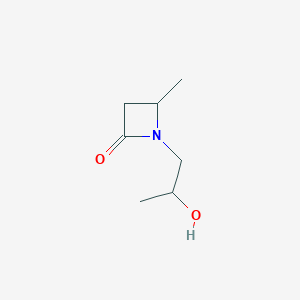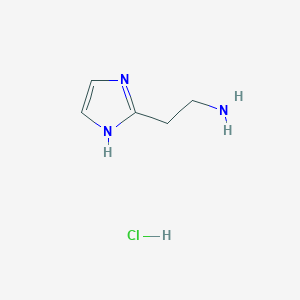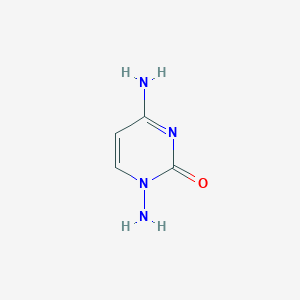
3,3-Difluoro-1-(oxetan-3-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(oxetan-3-yl)azetidine is a heterocyclic compound that contains both azetidine and oxetane rings. These rings are four-membered saturated heterocycles containing one nitrogen or oxygen atom, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(oxetan-3-yl)azetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate is obtained in a similar manner and further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(oxetan-3-yl)azetidine undergoes various types of chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters, forming C–N bonds.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form new heterocyclic compounds.
Common Reagents and Conditions
Aza-Michael Addition: Common reagents include NH-heterocycles and α,β-unsaturated esters.
Suzuki–Miyaura Cross-Coupling: Common reagents include brominated pyrazole–azetidine hybrids and boronic acids.
Major Products
The major products formed from these reactions include various 3-substituted 3-(acetoxymethyl)azetidines and 3-substituted 3-(acetoxymethyl)oxetane compounds .
Scientific Research Applications
3,3-Difluoro-1-(oxetan-3-yl)azetidine has several scientific research applications, including:
Pharmaceutical Development: The compound serves as an important pharmacophore for the development of new drugs due to its unique structural features.
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: The compound’s biological activities are of interest for studying its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(oxetan-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine and oxetane rings in the compound are known to exhibit various biological activities, which can be attributed to their ability to interact with enzymes and receptors in biological systems . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle.
Oxetane: A four-membered oxygen-containing heterocycle.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle.
Morpholine: A six-membered heterocycle containing both nitrogen and oxygen atoms.
Uniqueness
3,3-Difluoro-1-(oxetan-3-yl)azetidine is unique due to the presence of both azetidine and oxetane rings in its structure. This dual-ring system imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C6H9F2NO |
|---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
3,3-difluoro-1-(oxetan-3-yl)azetidine |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)3-9(4-6)5-1-10-2-5/h5H,1-4H2 |
InChI Key |
WNOQFAPQQWIUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)





![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)



